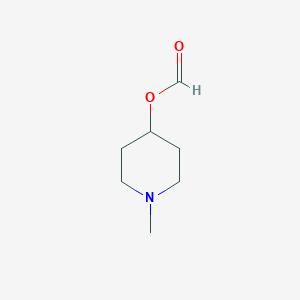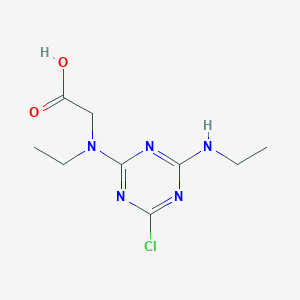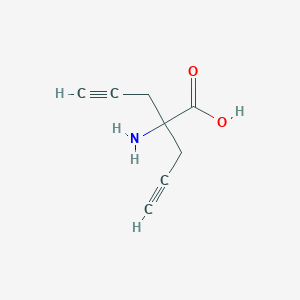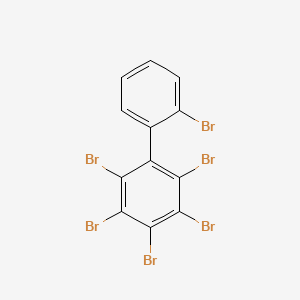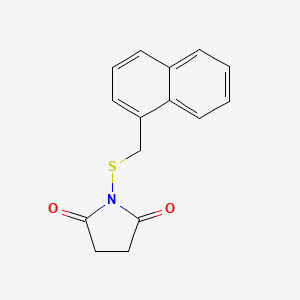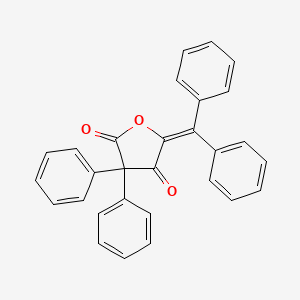
methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and industry. The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate typically involves the reaction of a suitable cyclopropane derivative with a cyanating agent. One common method includes the use of copper iodide as a catalyst in a mixed solution of acetonitrile and methanol, followed by the addition of the cyclopropane derivative . The reaction is carried out at elevated temperatures, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.
Substitution: The cyano group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions to achieve substitution reactions.
Major Products
科学的研究の応用
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
作用機序
The mechanism of action of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can inhibit or activate biological pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
- Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
Uniqueness
Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate stands out due to its specific stereochemistry, which imparts unique reactivity and interaction profiles.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7H,4H2,1-3H3/t7-,9-/m0/s1 |
InChIキー |
FYWPCWIURWMMFL-CBAPKCEASA-N |
異性体SMILES |
CC(C)[C@@H]1C[C@@]1(C#N)C(=O)OC |
正規SMILES |
CC(C)C1CC1(C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


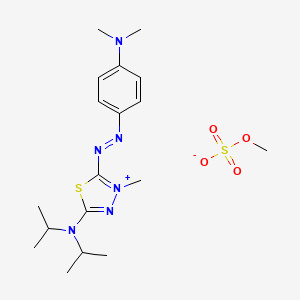

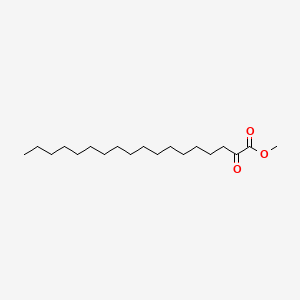
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
